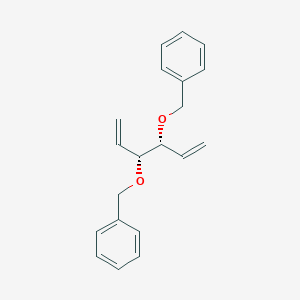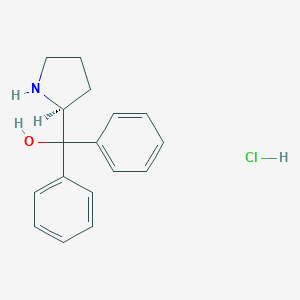
Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid is a synthetic polymer that has garnered significant attention in the field of drug delivery. This compound is synthesized by the condensation of 2-(4-hydroxyphenoxy)acetic acid with formaldehyde, resulting in a unique structure that allows for controlled release of drugs.
Méthodes De Préparation
The synthesis of Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid involves the condensation of 2-(4-hydroxyphenoxy)acetic acid with formaldehyde. This reaction is typically carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The resulting polymer is a cross-linked network of chains that can be further modified to incorporate various drugs. Industrial production methods may involve optimizing reaction conditions to ensure high yield and purity of the polymer.
Analyse Des Réactions Chimiques
Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that can enhance its properties.
Reduction: Reduction reactions can be used to modify the polymer’s structure and improve its biocompatibility.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a matrix for controlled drug release, allowing for sustained therapeutic effects.
Biology: It has been shown to have minimal toxicity and immunogenicity in animal studies, making it suitable for biological applications.
Medicine: The polymer’s biocompatibility and biodegradability make it an ideal candidate for drug delivery systems in humans.
Mécanisme D'action
The mechanism of action of Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid is based on its unique structure. The polymer is designed to release drugs slowly over time, allowing for sustained therapeutic effects. This is achieved through the cross-linked network of chains, which slows down the diffusion of drugs out of the polymer matrix. The polymer’s biocompatibility and stability further enhance its effectiveness in drug delivery applications.
Comparaison Avec Des Composés Similaires
Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid is unique due to its ability to be modified to incorporate various drugs, allowing for targeted drug delivery and reduced side effects. Similar compounds include:
Poly(lactic-co-glycolic acid) (PLGA): A biodegradable polymer used in drug delivery systems.
Polyethylene glycol (PEG): A polymer used to improve the solubility and stability of drugs.
Chitosan: A natural polymer used in drug delivery and tissue engineering.
Each of these compounds has its own unique properties and applications, but this compound stands out for its controlled drug release capabilities and biocompatibility.
Propriétés
Numéro CAS |
146058-45-9 |
|---|---|
Formule moléculaire |
C9H13NO5 |
Poids moléculaire |
215.2 g/mol |
Nom IUPAC |
azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid |
InChI |
InChI=1S/C8H8O4.CH2O.H3N/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-2;/h1-4,9H,5H2,(H,10,11);1H2;1H3 |
Clé InChI |
XJTOEJPTYBABBZ-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC(=CC=C1O)OCC(=O)O.N |
SMILES canonique |
C=O.C1=CC(=CC=C1O)OCC(=O)O.N |
Synonymes |
2-(4-hydroxyphenoxy)acetic acid-formaldehyde polymer RG 13577 RG-13577 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide](/img/structure/B131072.png)




![Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate](/img/structure/B131100.png)
![[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate](/img/structure/B131101.png)

![S-[2-(N7-Guanyl)ethyl]glutathione](/img/structure/B131103.png)

![2-Methyl-3H-cyclopenta[a]naphthalene](/img/structure/B131108.png)
